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Compound of Interest

Compound Name: Succinic anhydride-13C2

Cat. No.: B3065980 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling combined with mass spectrometry has become an indispensable tool

for accurate relative and absolute quantification of proteins in complex biological samples.

Chemical labeling methods offer a versatile alternative to metabolic labeling (like SILAC) and

can be applied to a wide range of sample types. This application note details a robust workflow

for relative protein quantification using ¹²C- and ¹³C₂-succinic anhydride for differential labeling

of primary amino groups in proteins.

Succinic anhydride reacts specifically and efficiently with the ε-amino group of lysine residues

and the α-amino group of protein N-termini.[1] By using the "light" (¹²C) and "heavy" (¹³C₂)

isotopic forms of succinic anhydride, two different protein samples (e.g., control vs. treated) can

be differentially labeled. The labeled samples are then combined, digested, and analyzed by

mass spectrometry (MS). The relative abundance of a protein or peptide in the two samples is

determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass

spectrum. This method provides a mass difference of 2 Da for each labeling site between the

heavy and light labeled peptides, enabling straightforward quantification.[2][3]

Experimental Workflow

The overall experimental workflow for relative protein quantification using succinic anhydride-

¹³C₂ labeling is depicted below. It involves protein extraction, labeling with the light and heavy
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isotopes, combining the samples, enzymatic digestion, followed by LC-MS/MS analysis and

data processing.
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Caption: Experimental workflow for succinic anhydride-¹³C₂ labeling.

Signaling Pathway Visualization
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The succinylation of lysine residues, which is the basis of this labeling technique, is also a

naturally occurring post-translational modification (PTM) that can impact protein function and

signaling. The diagram below illustrates the chemical reaction of succinic anhydride with a

primary amine on a peptide.
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Caption: Chemical reaction of succinic anhydride with a primary amine.

Experimental Protocols
Materials:

"Light" Succinic Anhydride (¹²C)

"Heavy" Succinic Anhydride-1,4-¹³C₂ (Isotopic purity ≥99 atom % ¹³C)[2]

Urea

Triethylammonium bicarbonate (TEAB) buffer

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (MS-grade)

Solvents for LC-MS analysis (e.g., acetonitrile, formic acid)
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Protocol:

Protein Extraction and Preparation:

Extract proteins from control and treated samples using a suitable lysis buffer.

Determine the protein concentration for each sample using a standard protein assay (e.g.,

BCA).

For each sample, take an equal amount of protein (e.g., 100 µg) and bring it to a final

concentration of 1 µg/µL in a buffer containing 8 M urea and 200 mM TEAB, pH 8.0.[4] It is

crucial to use an amine-free buffer to prevent reaction with the succinic anhydride.[4]

Reduction and Alkylation:

To the 100 µL protein sample, add DTT to a final concentration of 20 mM. Incubate at

37°C for 30 minutes with agitation.[4]

Add iodoacetamide to a final concentration of 40 mM. Incubate in the dark at room

temperature for 30 minutes.[4]

¹²C/¹³C₂-Succinic Anhydride Labeling:

Prepare stock solutions of "light" and "heavy" succinic anhydride in an anhydrous solvent

like DMSO. For example, dissolve succinic anhydride-d4 in anhydrous DMSO to obtain a

5 M solution.[4] (Note: Adapt concentration for ¹³C₂ succinic anhydride based on

experimental needs).

To the control sample, add the "light" (¹²C) succinic anhydride solution.

To the treated sample, add the "heavy" (¹³C₂) succinic anhydride solution.

Incubate the reactions at room temperature for 1 hour with gentle mixing. The reaction is

typically performed at a pH of ~8.

Quench the reaction by adding an amine-containing buffer, such as Tris or hydroxylamine.

Sample Combination and Protein Digestion:
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Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

Dilute the urea concentration to less than 1 M by adding 50 mM TEAB buffer, pH 8.0.

Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Peptide Desalting:

Desalt the digested peptide mixture using a C18 StageTip or a similar solid-phase

extraction method.

Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis:

Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1%

formic acid).

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-

flow liquid chromatography system.

The mass spectrometer should be operated in a data-dependent acquisition (DDA) or

data-independent acquisition (DIA) mode.

Data Analysis:

Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome

Discoverer, Skyline).

The software should be configured to search for succinylation of lysine and N-termini as a

variable modification.

Specify the isotopic labels for quantification (e.g., light and heavy succinyl group).

The software will identify peptides and calculate the heavy-to-light (H/L) ratio for each

peptide, which corresponds to the relative abundance of the protein in the two samples.

Quantitative Data Presentation
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The following table presents example data from a hypothetical succinic anhydride-¹³C₂ labeling

experiment comparing a treated versus a control sample.

Protein ID Gene Name
Peptide
Sequence

H/L Ratio Regulation p-value

P02768 ALB
LVNEVTEFA

K
2.15 Upregulated 0.001

P68871 HBB
VGGHGAEY

GAEALER
0.45

Downregulate

d
0.005

P00761 TRY1
IVGGFECAA

QVPVDER
1.05 Unchanged 0.89

Q9Y6K5 PARK7
LIAYDIASTD

LR
3.50 Upregulated <0.001

P62258 ACTG1
SYELPDGQV

ITIGNER
0.98 Unchanged 0.92

Conclusion

The succinic anhydride-¹³C₂ labeling workflow provides a reliable and accurate method for

relative protein quantification. Its straightforward protocol and the stability of the chemical

labels make it an attractive approach for a wide range of proteomics studies, including the

analysis of post-translational modifications and the investigation of protein conformational

changes.[5] The 2 Da mass difference per modification site allows for clear separation and

quantification of isotopic pairs in the mass spectrometer. Careful execution of the protocol and

appropriate data analysis are key to obtaining high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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